molecular formula C15H16N2O3 B10877285 (4-Methoxybenzyl)(4-nitrobenzyl)amine CAS No. 418784-70-0

(4-Methoxybenzyl)(4-nitrobenzyl)amine

Cat. No.: B10877285
CAS No.: 418784-70-0
M. Wt: 272.30 g/mol
InChI Key: OQFATVNETYBUJI-UHFFFAOYSA-N
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Description

(4-Methoxybenzyl)(4-nitrobenzyl)amine is an organic compound characterized by the presence of both methoxy and nitro functional groups attached to benzylamine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxybenzyl)(4-nitrobenzyl)amine typically involves a multi-step processThe reaction conditions often involve the use of strong acids like sulfuric acid for nitration and methanol for methoxylation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (4-Methoxybenzyl)(4-nitrobenzyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Hydrochloric acid, zinc dust.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

(4-Methoxybenzyl)(4-nitrobenzyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methoxybenzyl)(4-nitrobenzyl)amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may influence the compound’s solubility and membrane permeability, affecting its overall bioactivity .

Comparison with Similar Compounds

Uniqueness: (4-Methoxybenzyl)(4-nitrobenzyl)amine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(4-nitrophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-20-15-8-4-13(5-9-15)11-16-10-12-2-6-14(7-3-12)17(18)19/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFATVNETYBUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357939
Record name (4-METHOXYBENZYL)(4-NITROBENZYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418784-70-0
Record name (4-METHOXYBENZYL)(4-NITROBENZYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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